(S)-(+)-1-METHOXY-2-PROPYLAMINE
Overview
Description
(S)-(+)-1-METHOXY-2-PROPYLAMINE, also known as (S)-1-Methoxy-2-propylamine, is an organic compound with the molecular formula C4H11NO. It is a chiral amine with a methoxy group attached to the second carbon of the propane chain. This compound is of interest due to its applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-1-METHOXY-2-PROPYLAMINE can be achieved through several methods. One common approach involves the reaction of 2-propanone (acetone) with hydroxylamine to form oxime, followed by reduction with a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine. The reaction conditions typically involve:
Oxime Formation:
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation is another method used, where the oxime is hydrogenated in the presence of a catalyst such as palladium on carbon.
Chemical Reactions Analysis
Types of Reactions
(S)-(+)-1-METHOXY-2-PROPYLAMINE undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced further to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include primary amines, nitroso compounds, and substituted amines, depending on the reaction conditions and reagents used.
Scientific Research Applications
(S)-(+)-1-METHOXY-2-PROPYLAMINE has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of drugs for treating neurological disorders such as Parkinson’s disease and depression.
Organic Synthesis: The compound serves as a building block for various organic molecules, including piperazinebenzylamine-based human MC4 receptor antagonists and imidazopyrimidine derivatives.
Catalysis: It is used in catalytic processes to facilitate specific chemical transformations.
Mechanism of Action
The mechanism of action of (S)-(+)-1-METHOXY-2-PROPYLAMINE involves its interaction with specific molecular targets. In pharmaceutical applications, it acts on neurotransmitter receptors in the brain, modulating their activity to achieve therapeutic effects. The compound may also inhibit certain enzymes, leading to altered biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-Propanamine:
1-Methoxy-2-propanamine: This compound is similar but may differ in stereochemistry or specific functional groups.
Uniqueness
(S)-(+)-1-METHOXY-2-PROPYLAMINE is unique due to its chiral nature and the presence of both amine and methoxy functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
(2S)-1-methoxypropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-4(5)3-6-2/h4H,3,5H2,1-2H3/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMXETCTWNXSFG-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](COC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9072997 | |
Record name | 2-Propanamine, 1-methoxy-, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9072997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Propanamine, 1-methoxy-, (2S)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
99636-32-5 | |
Record name | (-)-2-Amino-1-methoxypropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99636-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propanamine, 1-methoxy-, (2S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099636325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propanamine, 1-methoxy-, (2S)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propanamine, 1-methoxy-, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9072997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(+)-1-methoxy-2-propylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.991 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (2S)-1-methoxy-2-propylamine improve the performance of magnesium-sulfur batteries?
A1: (2S)-1-methoxy-2-propylamine enhances the performance of magnesium-sulfur batteries when introduced into magnesium aluminum chloride complex (MACC)-like electrolytes. [] The addition of (2S)-1-methoxy-2-propylamine facilitates the formation of a stable, MgF2-containing interphase on the magnesium anode surface. [] This interphase effectively suppresses detrimental passivation and parasitic reactions between the highly reactive magnesium anode and the electrolyte, promoting efficient magnesium plating/stripping with reduced overpotential. [] This leads to improved cycling stability and rate capability in Mg/S batteries. []
Q2: How does the chirality of (2S)-1-methoxy-2-propylamine influence the properties of metallopeptoids?
A2: Incorporating the chiral (2S)-1-methoxy-2-propylamine into peptoid sequences serves a dual purpose: enhancing water solubility and introducing chirality. [] This chirality, stemming from the (S)-configuration of the molecule, is then transmitted to the metal centers within the metallopeptoid structure. [] This chiral induction was confirmed through exciton couplet circular dichroism (ECCD) analysis. [] The ability to control chirality in metallopeptoids is crucial for potential applications in areas like chiral catalysis and enantioselective recognition. []
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